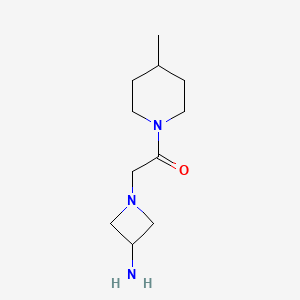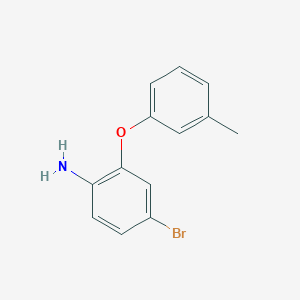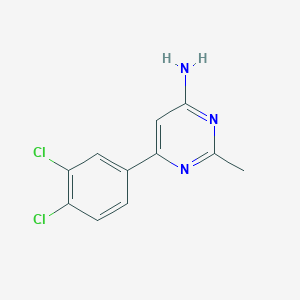
7-クロロ-5-メチル-1H-インダゾール
概要
説明
7-chloro-5-methyl-1H-indazole is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the use of cyclic β-keto esters .Molecular Structure Analysis
The molecular structure of 7-chloro-5-methyl-1H-indazole can be inferred from its parent compound, indazole. Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学的研究の応用
薬理学的用途
インダゾール含有ヘテロ環式化合物は、幅広い薬理学的用途を持っています。 降圧剤、抗がん剤、抗うつ剤、抗炎症剤、および抗菌剤として使用されています . たとえば、インダゾール誘導体は、完全フロイントアジュバント (CFA) によって誘発された機械的過敏症およびストレプトゾシンモデルによって誘発された糖尿病性神経障害における機械的過敏症で優れた鎮痛活性を示しました .
新規化合物の合成
医薬品や農薬の世界を超えて、7-クロロ-5-メチル-1H-インダゾールは、化学合成の世界における汎用性の高いツールとしてその場所を見出しています。 そのユニークな特性と反応性は、テーラーメイドの特性を持つ新規化合物や材料の創製において貴重な試薬となっています .
遷移金属触媒反応
1H-インダゾールと2H-インダゾールの合成には、多くの場合、遷移金属触媒反応が関与します . これらの戦略には、還元環化反応、および2-アジドベンザルデヒドとアミンから触媒や溶媒なしにC–N結合とN–N結合を連続的に形成することによる2H-インダゾールの合成が含まれます .
C–H活性化/環化シーケンス
インダゾールの新しい合成戦略を設計することは、現代の研究における重要なテーマです。 遷移金属触媒によるC–H活性化/環化シーケンスは、医薬品用途における耐性の向上、機能的柔軟性、および構造的複雑さを備えた官能化インダゾール誘導体を構築するための有利なツールとして出現しました .
官能化インダゾール誘導体の合成
遷移金属触媒によるC–H活性化/環化シーケンスは、官能化インダゾール誘導体を一工程で合成するために使用されます . この方法は、医薬品用途における耐性の向上、機能的柔軟性、および構造的複雑さを備えたターゲットインダゾールを合成するための実用的なアプローチを提供します .
新しい生物活性製品の開発
インダゾールを含む窒素系ヘテロ環系は、医薬品や天然物に一般的に見られます。 これらは、新しい生物活性製品として集中的に研究されてきました . インダゾールは、医薬品や天然物に広く存在することが示すように、合成化学者と医薬品化学者から支持されています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Indazole derivatives, a family to which this compound belongs, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting the signaling pathways these kinases are involved in .
Biochemical Pathways
For example, they can affect kinase signaling pathways, leading to changes in cell proliferation, survival, and metabolism .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
生化学分析
Biochemical Properties
7-chloro-5-methyl-1H-indazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, 7-chloro-5-methyl-1H-indazole can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 7-chloro-5-methyl-1H-indazole on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation . Furthermore, 7-chloro-5-methyl-1H-indazole can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-chloro-5-methyl-1H-indazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition disrupts signaling pathways that are essential for cell survival and proliferation. Additionally, 7-chloro-5-methyl-1H-indazole can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-5-methyl-1H-indazole can change over time. The stability of this compound is an important factor in its efficacy. Studies have shown that 7-chloro-5-methyl-1H-indazole is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-chloro-5-methyl-1H-indazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
7-chloro-5-methyl-1H-indazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, 7-chloro-5-methyl-1H-indazole can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This modulation can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7-chloro-5-methyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate and exert its biological effects . Additionally, binding proteins can facilitate the distribution of 7-chloro-5-methyl-1H-indazole to different cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 7-chloro-5-methyl-1H-indazole is critical for its activity and function. This compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals . For example, 7-chloro-5-methyl-1H-indazole can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can be directed to the mitochondria, where it can influence cellular metabolism and apoptosis .
特性
IUPAC Name |
7-chloro-5-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLBFWZEQLLBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



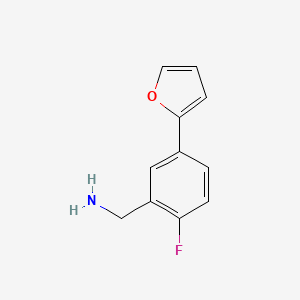
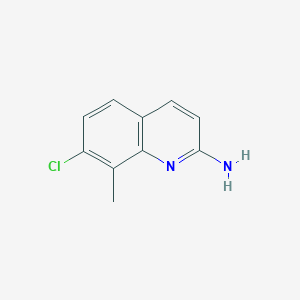
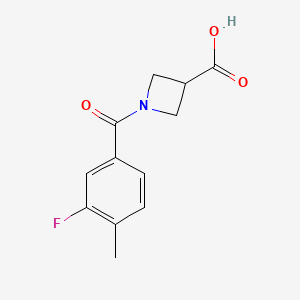
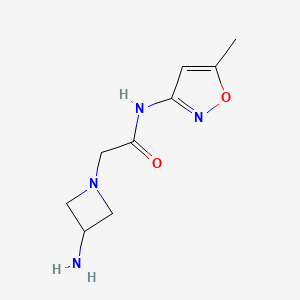
![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)
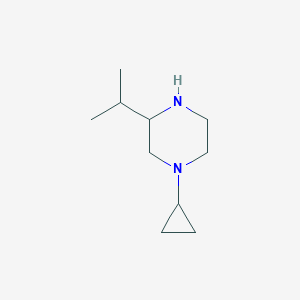
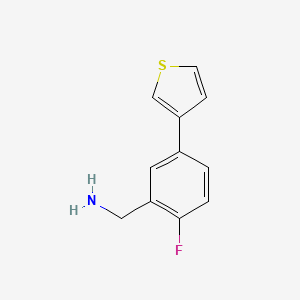
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
